molecular formula C27H34F2O7 B1670567 Difluprednate CAS No. 23674-86-4

Difluprednate

货号 B1670567
CAS 编号: 23674-86-4
分子量: 508.5 g/mol
InChI 键: WYQPLTPSGFELIB-KGQPDAEUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Difluprednate, sold under the brand name Durezol, is a corticosteroid used for the treatment of post-operative ocular inflammation and pain . It was approved for medical use in the United States in June 2008 . It is available as a generic medication .


Synthesis Analysis

During the synthesis of active pharmaceutical ingredients (APIs) like Difluprednate, there is a need for the development and validation of a simple and rapid high-performance liquid chromatography (HPLC) method for the determination and quantification of the synthesized product and related by-products . An HPLC method gives a better understanding of how a synthesis is proceeding .


Molecular Structure Analysis

Difluprednate is a butyrate ester of 6 (α), 9 (α)-difluoro prednisolone acetate . It has the same basic gonane structure which is shared by all steroids and is similar in structure to prednisolone . When compared with prednisolone, difluprednate has additional fluorine atoms at C6 and C9, a butyrate at the 17α position, and an acetate group at the C21 position .


Chemical Reactions Analysis

Difluprednate is rapidly deacetylated in the aqueous humor to difluoroprednisolone butyrate (DFB), the drug’s active metabolite . Endogenous tissue esterases then metabolize DFB to the inert metabolite hydroxyfluoroprednisolone butyrate (HFB), which limits systemic exposure to the active compound .


Physical And Chemical Properties Analysis

Difluprednate has a molecular formula of C27H34F2O7 and a molar mass of 508.559 g·mol−1 . It is not soluble in water .

科学研究应用

1. Treatment of Postoperative Inflammation

  • Summary of Application : Difluprednate ophthalmic emulsion (DFBA) 0.05% is used for the treatment of postoperative inflammation .
  • Methods of Application : In a multicenter, randomized, double-masked, parallel-group, comparative study, patients were randomized to receive 1 drop of either DFBA 0.05% or betamethasone (BM) 0.1% in the affected eye QID for 14 days .
  • Results : The efficacy of DFBA in postoperative inflammation was confirmed to be comparable or better than that of BM. Increased IOP in the DFBA group recovered with or without IOP-lowering medications and no particularly problematic events were noted .

2. Treatment of Endogenous Anterior Uveitis

  • Summary of Application : Difluprednate 0.05% is used for the treatment of endogenous anterior uveitis .
  • Methods of Application : In a phase III, double-masked, noninferiority study, patients with mild to moderate endogenous AU were randomized to receive difluprednate 0.05% four times daily, alternating with vehicle four times daily, or prednisolone acetate 1% eight times daily .
  • Results : At day 14, the mean change in anterior chamber cell grade with difluprednate was noninferior to that with prednisolone acetate. A significant between-group difference in the mean IOP increase was seen at day 3 but not at other time points. The mean IOP values in both groups remained less than 21 mm Hg throughout the study .

3. Treatment of Postoperative Inflammation in Ocular Surgery

  • Summary of Application : Difluprednate ophthalmic emulsion (DFBA) 0.05% is used for the treatment of postoperative inflammation in ocular surgery .
  • Methods of Application : In a multicenter, randomized, double-masked, parallel-group, comparative study, patients were randomized to receive 1 drop of either DFBA 0.05% or betamethasone (BM) 0.1% in the affected eye QID for 14 days .
  • Results : The efficacy of DFBA in postoperative inflammation was confirmed to be comparable or better than that of BM. Increased IOP in the DFBA group recovered with or without IOP-lowering medications and no particularly problematic events were noted .

4. Treatment of Inflammation in Ocular Surgery

  • Summary of Application : Difluprednate ophthalmic emulsion is used for the treatment of inflammation in ocular surgery .
  • Methods of Application : In a phase I study, patients were randomized to receive 2 drops of placebo in a 1:1 ratio .
  • Results : The efficacy of Difluprednate in inflammation was confirmed. Increased IOP in the Difluprednate group recovered with or without any medical intervention .

5. Treatment of Severe Refractory Anterior Uveitis

  • Summary of Application : Difluprednate ophthalmic emulsion (DFBA), 0.05% is used for the treatment of severe endogenous anterior uveitis that did not respond to previous therapies .
  • Methods of Application : In a phase III, open-label clinical study, 19 patients aged 23-66 years received 1 drop of DFBA QID for 14 days. All patients had severe endogenous anterior uveitis (anterior chamber cell score 4+) even on betamethasone 0.1% instillation (QID) .
  • Results : Treatment with DFBA showed a statistically significant improvement from baseline to day 14 in mean anterior chamber cell score. A statistically significant improvement from baseline to day 3 and to day 7 was also noted. Significant improvements from baseline in anterior chamber flare, total sign and total symptom scores were noted at days 3, 7 and 14 .

6. Treatment of Persistent Diabetic Macular Edema

  • Summary of Application : Difluprednate is used for the treatment of persistent diabetic macular edema .
  • Methods of Application : Difluprednate is proven to be six times more potent anti-inflammatory drug than prednisolone in animal studies with good corneal penetration and bioavailability by the topical route .
  • Results : Being a topical treatment modality, it avoids the risk of intravitreal injections, including endophthalmitis .

安全和危害

Difluprednate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQPLTPSGFELIB-JTQPXKBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046773
Record name Difluprednate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Difluprednate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins (lipocortins). It is postulated that these proteins control the biosynthesis of potent mediators of infammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Difluprednate

CAS RN

23674-86-4
Record name Epitopic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23674-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluprednate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difluprednate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluprednate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUPREDNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Difluprednate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-194
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluprednate
Reactant of Route 2
Reactant of Route 2
Difluprednate
Reactant of Route 3
Difluprednate
Reactant of Route 4
Difluprednate
Reactant of Route 5
Reactant of Route 5
Difluprednate
Reactant of Route 6
Reactant of Route 6
Difluprednate

Citations

For This Compound
2,540
Citations
ED Donnenfeld - Clinical Ophthalmology, 2011 - Taylor & Francis
… A comprehensive search of recent published literature including difluprednate was performed. Clinical studies relevant to the characteristics and clinical efficacy of difluprednate in …
Number of citations: 54 www.tandfonline.com
KN Jamal, DG Callanan - Clinical Ophthalmology, 2009 - Taylor & Francis
… This review aims to cover the biochemistry and drug development of difluprednate, a novel synthetic strong steroid emulsion. In vivo pharmacokinetics as well as ocular distribution and …
Number of citations: 62 www.tandfonline.com
L Mulki, CS Foster - Drugs of Today (Barcelona, Spain: 1998), 2011 - europepmc.org
… Recently, a multicenter, randomized clinical trial showed difluprednate to be noninferior to … , difluprednate proved to have a comparable safety profile. Here, we review difluprednate …
Number of citations: 31 europepmc.org
MS Korenfeld, SM Silverstein, DL Cooke… - Journal of Cataract & …, 2009 - Elsevier
… difluprednate 2 times a day, 107 received difluprednate 4 times a day, and 220 received a placebo 2 or 4 times a day. Both difluprednate … A greater proportion of difluprednate-treated …
Number of citations: 132 www.sciencedirect.com
MA Slabaugh, E Herlihy, S Ongchin… - American journal of …, 2012 - Elsevier
… uveitis.8, 9 Difluprednate may have superior intraocular penetration … anatomic outcomes between topical difluprednate and sub-… experience with topical difluprednate in pediatric uveitis …
Number of citations: 79 www.sciencedirect.com
CS Foster, R DaVanzo, TE Flynn, K McLeod… - Journal of ocular …, 2010 - liebertpub.com
Purpose: The aim of this study was to evaluate the efficacy and safety of difluprednate ophthalmic solution 0.05% (Durezol ® ; Alcon Laboratories, Fort Worth, TX) compared with …
Number of citations: 105 www.liebertpub.com
T Tajika, A Isowaki, H Sakaki - Journal of ocular pharmacology and …, 2011 - liebertpub.com
… 59 ng eq./g, and difluprednate delivered as a topical ophthalmic emulsion reached the … difluprednate and its metabolites reach these tissues. These results suggest that difluprednate …
Number of citations: 62 www.liebertpub.com
M Yamaguchi, S Yasueda, A Isowaki… - International journal of …, 2005 - Elsevier
Preparation of oil-in-water (o/w) type lipid emulsion is one of the approaches to formulate drugs that are poorly water-soluble but can be dissolved in the oil phase of the emulsions. A …
Number of citations: 115 www.sciencedirect.com
JD Sheppard, MM Toyos, JH Kempen… - … & visual science, 2014 - jov.arvojournals.org
… This study compared the safety and efficacy of difluprednate … moderate endogenous AU to receive difluprednate 0.05% (n … This study aimed to test the hypothesis that difluprednate 0.05…
Number of citations: 77 jov.arvojournals.org
S Smith, D Lorenz, J Peace, K McLeod… - Clinical …, 2010 - Taylor & Francis
… difluprednate, compared with placebo (74.7% vs 42.5%; P = 0.0006). A significantly greater percentage of difluprednate-… Three subjects (3.7%) in the difluprednate group had a clinically …
Number of citations: 56 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。